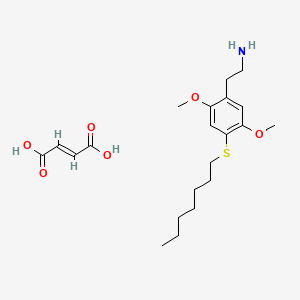

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate

Vue d'ensemble

Description

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a heptylthio group attached to a dimethoxyphenyl ring, which is further linked to an ethylamine chain. The maleate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate typically involves multiple steps. One common method starts with the alkylation of 2,5-dimethoxyphenol with heptyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(Heptylthio)-2,5-dimethoxyphenol. The next step involves the conversion of this intermediate to 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine through a reductive amination process using ethylamine and a reducing agent like sodium cyanoborohydride. Finally, the maleate salt is formed by reacting the free base with maleic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioether positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted phenethylamines.

Applications De Recherche Scientifique

Structural Information

- Molecular Formula : C17H29NO2S

- Molecular Weight : 299.49 g/mol

- SMILES : CCCCCCCSC1=C(C=C(C(=C1)OC)CCN)OC

- InChIKey : REBXQPVZSBYZLJ-UHFFFAOYSA-N

This compound features a heptylthio group, which may enhance its lipophilicity and potential bioactivity.

Pharmacological Studies

The compound's structural characteristics suggest potential applications in pharmacology, particularly as a novel therapeutic agent. Its similarity to known psychoactive substances indicates that it might exhibit unique pharmacodynamic properties that could be explored for treating neurological disorders.

- Psychoactive Properties : Preliminary studies suggest that compounds with similar structures can interact with serotonin receptors, which may lead to applications in treating depression and anxiety disorders.

Organic Synthesis

Due to its unique molecular structure, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate can be utilized as an intermediate in organic synthesis. Its derivatives may serve as building blocks for more complex molecules in drug development.

Material Science

The compound's properties could be explored in material science for the development of new polymers or coatings. The heptylthio group may impart desirable characteristics such as increased flexibility or hydrophobicity.

Case Studies and Research Findings

While specific literature on this compound is sparse, related compounds have been studied extensively:

- Case Study 1 : A study on similar dimethoxyphenyl compounds indicated their efficacy in modulating neurotransmitter systems, suggesting a pathway for exploring the therapeutic effects of this compound in neuropharmacology.

- Case Study 2 : Research into the synthesis of heptylthio derivatives has shown promising results in enhancing solubility and bioavailability of pharmaceutical agents, indicating potential for this compound to improve drug delivery systems.

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 312.19918 | 176.5 |

| [M+Na]+ | 334.18112 | 186.8 |

| [M+NH4]+ | 329.22572 | 183.9 |

| [M+K]+ | 350.15506 | 177.1 |

| [M-H]- | 310.18462 | 179.0 |

This data is crucial for understanding the compound's behavior under mass spectrometry conditions, aiding in further research applications.

Mécanisme D'action

The mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity and leading to various physiological effects. The compound may also influence intracellular signaling pathways, affecting cellular functions and responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)ethylamine: Lacks the heptylthio group, resulting in different chemical and biological properties.

2-(4-(Methylthio)-2,5-dimethoxyphenyl)ethylamine: Contains a methylthio group instead of a heptylthio group, leading to variations in its reactivity and effects.

2-(4-(Ethylthio)-2,5-dimethoxyphenyl)ethylamine: Features an ethylthio group, which alters its chemical behavior compared to the heptylthio derivative.

Uniqueness

The presence of the heptylthio group in 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate imparts unique chemical properties, such as increased lipophilicity and steric effects, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is a derivative of phenethylamine, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenethylamine backbone with specific substitutions that influence its biological activity. The heptylthio group and methoxy groups at the 2 and 5 positions of the phenyl ring are critical for its pharmacological properties.

- Molecular Formula : C23H37NO6S

- Molecular Weight : 437.61 g/mol

Pharmacological Effects

Research has indicated that compounds similar to This compound exhibit a range of biological activities:

- Neuroprotective Effects : Some studies suggest that this class of compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-Stress Action : The compound has been noted for its anti-stress effects, making it a candidate for therapeutic applications in stress-related disorders .

- Psychoactive Properties : As a member of the broader phenethylamine family, it may exhibit psychoactive effects similar to other compounds like 25I-NBOMe, which are known for their potent effects on serotonin receptors .

The exact mechanisms through which This compound exerts its effects are not fully elucidated. However, it is hypothesized that:

- Serotonergic Activity : Similar compounds have been shown to interact with serotonin receptors, particularly 5-HT2A receptors, which could account for their psychoactive effects.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems involved in mood regulation and stress response.

Clinical Observations

- Case Study on Related Compounds : A clinical report on 25I-NBOMe highlighted severe physiological responses following ingestion, including seizures and hypertension. This underscores the potential risks associated with compounds in this class .

- Metabolic Studies : Research into the metabolism of similar compounds has revealed various metabolic pathways, including glucuronidation, which may be relevant for understanding the pharmacokinetics of This compound .

Summary of Biological Activities

Metabolic Pathways

| Compound | Metabolite | Method of Analysis |

|---|---|---|

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Glucuronic acid-conjugated metabolites | LC/MS |

| 25I-NBOMe | Various metabolites identified | UPLC-Time-of-Flight MS |

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO2S.C4H4O4/c1-4-5-6-7-8-11-21-17-13-15(19-2)14(9-10-18)12-16(17)20-3;5-3(6)1-2-4(7)8/h12-13H,4-11,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEXKDSOEGYUCQ-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129658-28-2 | |

| Record name | Benzeneethanamine, 2,5-dimethoxy-4-(heptylthio)-, (Z)-2-butenedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129658282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.